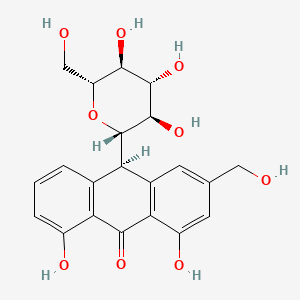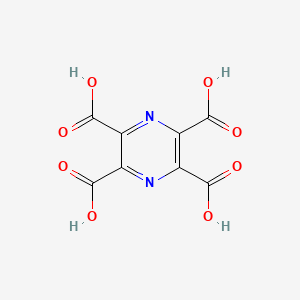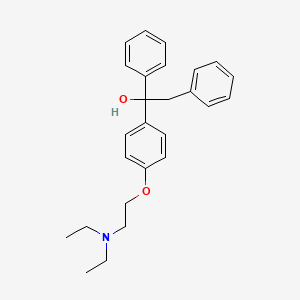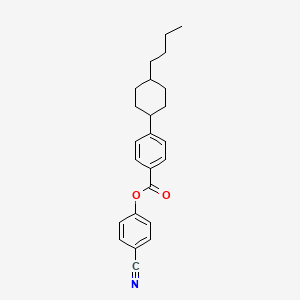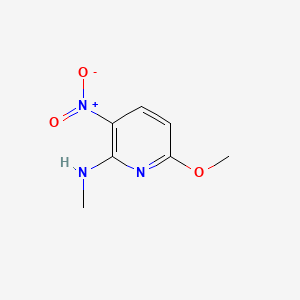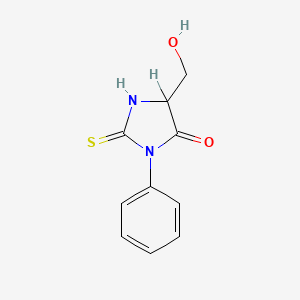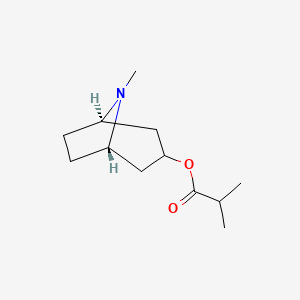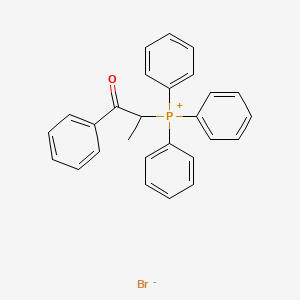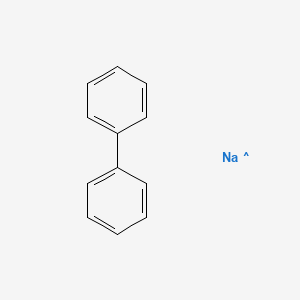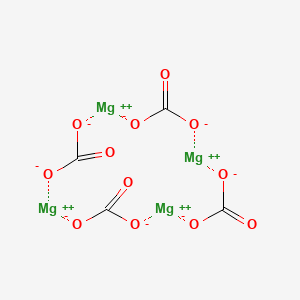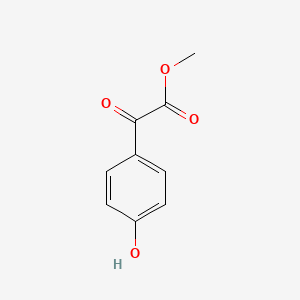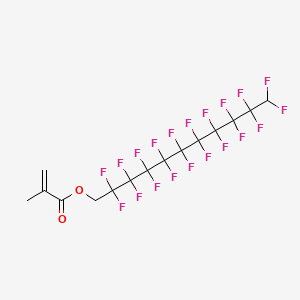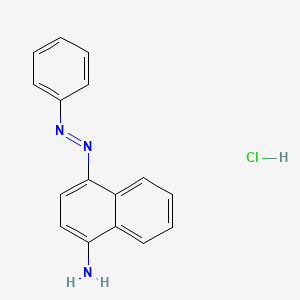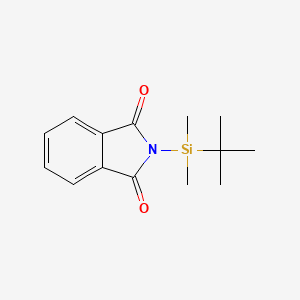
N-(tert-Butyldimethylsilyl)phthalimide
説明
Molecular Structure Analysis
The molecular formula of “N-(tert-Butyldimethylsilyl)phthalimide” is C14H19NO2Si . The molecular weight is 261.39200 .Physical And Chemical Properties Analysis
“N-(tert-Butyldimethylsilyl)phthalimide” has a density of 1.09g/cm3 . Its boiling point is 336ºC at 760 mmHg , and its melting point is 115-119ºC (lit.) . The flash point is 157ºC .科学的研究の応用
Application in Amination of Iridoids
- Regioselective and Stereospecific Amination : N-(tert-Butyldimethylsilyl)phthalimide has been used in the conversion of aucubin to aminoside antibiotic analogues. The process involved regioselective silylation and a Mitsunobu reaction, showcasing the compound's role in synthesizing complex organic structures (Rakotondramasy et al., 2007).
Role in Synthesis of Disaccharides
- Synthesis of β-1,4-GlcNAc-β-1,4-GlcN Unit : The compound was utilized in the synthesis of a specific disaccharide designed to appear in oligo- and polysaccharides. It played a crucial role in glycosylation processes and in protecting group strategies (Kawada & Yoneda, 2009).
In Nucleoside Chemistry
- Protecting Group in Deoxynucleosides : This compound selectively reacts with hydroxyl groups in nucleosides, particularly with the 5′-hydroxyl of deoxynucleosides. Its role as a protective group is crucial due to its stability under various conditions, including phosphorylation, and its ease of removal (Ogilvie, 1973).
Application in Amino Acid Analysis
- Transformation of Arginine into Ornithine : The reaction of N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide with arginine results in the cleavage of the guanidino group, producing tert-butyldimethylsilyl derivatives of ornithine and carbodiimide. This is significant in the analysis of amino acids by gas chromatography/mass spectrometry (Corso et al., 1993).
In Chitosan Modification
- Silylation of N-Phthaloylchitosan : N-(tert-Butyldimethylsilyl)phthalimide is used in the chemoselective protection of primary alcohols on N-phthaloylchitosan. This process is essential for regioselective modification of chitosan in organic media, impacting the fields of biomaterials and polymer chemistry (Binette & Gagnon, 2007).
Synthesis of Olefins
- Stereoselective Synthesis of Olefins : N-tert-butyldimethylsilyl tosylhydrazones, derived from this compound, have been shown to be valuable precursors for the synthesis of carbon-carbon double bonds. This methodology is significant in the stereoselective synthesis of di- and trisubstituted olefins (Myers & Kukkola, 1990).
In Oxidation Reactions
- Oxidative Deprotection of Silyl Ethers : The compound has been employed in the efficient and selective oxidative deprotection of structurally diverse trimethylsilyl and tert-butyldimethylsilyl ethers. This method is significant due to its neutral reaction medium and the survival of acid-sensitive functional groups under reaction conditions (Karimi & Rajabi, 2004).
In Catalysis
- Catalyst for Cyanosilylation : Potassium phthalimide-N-oxyl, related to N-(tert-Butyldimethylsilyl)phthalimide, has been used as a catalyst for the addition of trimethylsilyl cyanide to carbonyl compounds. This method is advantageous due to its high yields, functional group compatibility, and simplicity (Dekamin et al., 2008).
Safety And Hazards
“N-(tert-Butyldimethylsilyl)phthalimide” is intended for R&D use only and is not for medicinal, household, or other use . In case of inhalation, move the victim into fresh air . If skin contact occurs, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
特性
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2Si/c1-14(2,3)18(4,5)15-12(16)10-8-6-7-9-11(10)13(15)17/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJNRHYJHTYODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404151 | |
| Record name | N-(tert-Butyldimethylsilyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyldimethylsilyl)phthalimide | |
CAS RN |
79293-84-8 | |
| Record name | N-(tert-Butyldimethylsilyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



